molecular formula C9H14N2O3 B1465596 Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate CAS No. 1219395-76-2

Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate

Cat. No.: B1465596
CAS No.: 1219395-76-2
M. Wt: 198.22 g/mol
InChI Key: ZNJHQBSTHWWSPQ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate” is a compound that is related to 1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA . DABCO is a colorless solid and a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

The synthesis of related compounds often involves the use of DABCO as a catalyst for various reactions . For example, DABCO has been used as a catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s also used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .


Molecular Structure Analysis

The molecular structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

DABCO is known for its versatility in chemical reactions. It’s used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .


Physical and Chemical Properties Analysis

DABCO is a colorless solid with a melting point of 156 to 160 °C and a boiling point of 174 °C . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water at 25°С is 45 g, in ethanol – 77 g, and in benzene – 51 g in 100 g of solvent .

Mechanism of Action

The mechanism of action of DABCO in chemical reactions often involves its use as a weak Lewis base . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO show the properties of an uncharged supernucleophile .

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood as it causes irritation upon contact with skin or eyes . It is classified as harmful and has several hazard statements including H228, H302, H315, H319, H335, H412 .

Future Directions

The future directions of research involving DABCO and related compounds could involve further exploration of its use as a catalyst in various reactions . There is also potential for the development of new synthetic methodologies using DABCO .

Properties

IUPAC Name

methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]octan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-14-8(12)6-7-9(13)11-4-2-10(7)3-5-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHQBSTHWWSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)N2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
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Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
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Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
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Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
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Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Reactant of Route 6
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Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate

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